2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol
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Overview
Description
2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H18O It is a cyclohexanol derivative with a methylprop-1-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through distillation and purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the reaction rate and selectivity. The final product is often purified using distillation or crystallization methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanal
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexane derivatives
Scientific Research Applications
2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclohexane ring can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- 4-Isopropyl-1-methylcyclohex-2-enol
- p-Menth-2-en-1-ol
Uniqueness
2-(2-Methylprop-1-en-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-(2-methylprop-1-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)7-9-5-3-4-6-10(9)11/h7,9-11H,3-6H2,1-2H3 |
InChI Key |
MXKOVZAVPFBNSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1CCCCC1O)C |
Origin of Product |
United States |
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